KLK5 Inhibitory Potency: Direct Comparison with In-Class Benzamidine Inhibitors
The compound Kallikrein 5-IN-2 (compound 21) exhibits a pIC50 of 7.1 against KLK5 [1]. This potency is superior to several earlier benzamidine-based KLK5 inhibitors identified in the same study, such as N-(4-carbamimidoyl-2-fluorophenyl)-2-hydroxybenzamide (pIC50 = 5.6), N-(4-carbamimidoylphenyl)-2-hydroxy-3-methoxybenzamide (pIC50 = 6.3), and N-(4-carbamimidoyl-3-fluorophenyl)-2-hydroxy-3-methoxybenzamide (pIC50 = 6.0) [2].
| Evidence Dimension | KLK5 pIC50 |
|---|---|
| Target Compound Data | pIC50 = 7.1 |
| Comparator Or Baseline | N-(4-carbamimidoyl-2-fluorophenyl)-2-hydroxybenzamide: pIC50 = 5.6; N-(4-carbamimidoylphenyl)-2-hydroxy-3-methoxybenzamide: pIC50 = 6.3 |
| Quantified Difference | 15.8-fold higher potency vs. pIC50 5.6; 6.3-fold higher potency vs. pIC50 6.3 |
| Conditions | Biochemical enzymatic assay using recombinant human KLK5 protein. |
Why This Matters
Higher on-target potency allows for lower effective concentrations, potentially reducing off-target effects and improving assay window in cellular models.
- [1] White, G. V.; Edgar, E. V.; Holmes, D. S.; Lewell, X. Q.; Liddle, J.; Polyakova, O.; Smith, K. J.; Thorpe, J. H.; Walker, A. L.; Wang, Y.; Young, R. J.; Hovnanian, A. Kallikrein 5 inhibitors identified through structure based drug design in search for a treatment for Netherton Syndrome. Bioorg. Med. Chem. Lett. 2019, 29 (6), 821–825. View Source
- [2] BRENDA Enzyme Database. Literature summary for EC 3.4.21.B39 (KLK5). Inhibitor data for N-(4-carbamimidoyl-2-fluorophenyl)-2-hydroxybenzamide, N-(4-carbamimidoylphenyl)-2-hydroxy-3-methoxybenzamide, and N-(4-carbamimidoyl-3-fluorophenyl)-2-hydroxy-3-methoxybenzamide. View Source
